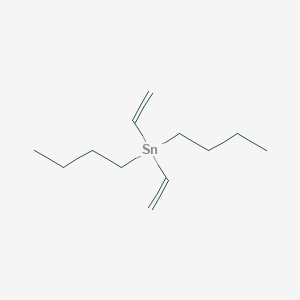
Divinyldi-n-butyltin
Vue d'ensemble
Applications De Recherche Scientifique
Divinyldi-n-butyltin has been extensively studied for its applications in chemistry, biology, medicine, and industry. It is used as a catalyst in various chemical reactions, including the glycerolysis of triacylglycerides to produce monoacylglycerols and diacylglycerols . Additionally, organotin compounds, including this compound, have shown potential biological activities such as antibacterial, antifungal, antitumor, and antimalarial properties .
Safety and Hazards
Divinyldi-n-butyltin is classified as causing skin irritation (Category 2) and serious eye irritation (Category 2A) according to GHS-US classification . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing hands thoroughly after handling, and seeking medical advice if skin or eye irritation occurs .
Méthodes De Préparation
Divinyldi-n-butyltin can be synthesized through the reaction of vinylmagnesium bromide with di-n-butyltin dichloride in tetrahydrofuran (THF) as a solvent . The procedure involves the formation of a Grignard reagent, followed by its reaction with di-n-butyltin dichloride. The reaction mixture is then refluxed, cooled, and hydrolyzed to obtain the desired product .
Analyse Des Réactions Chimiques
Divinyldi-n-butyltin undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Mécanisme D'action
The mechanism of action of divinyldi-n-butyltin involves its interaction with molecular targets and pathways within biological systems. Organotin compounds are known to interact with cellular components, leading to various biological effects. The specific molecular targets and pathways involved in the action of this compound are still under investigation .
Comparaison Avec Des Composés Similaires
Divinyldi-n-butyltin can be compared with other organotin compounds such as di-n-butyltin dichloride, tri-n-butyltin hydride, and di-n-butyltin dilaurate . These compounds share similar structural features but differ in their specific applications and properties. For example, di-n-butyltin dichloride is commonly used as a catalyst, while tri-n-butyltin hydride is used as a source of hydride radicals in organic reactions .
Conclusion
This compound is a versatile organotin compound with a wide range of applications in various fields of research. Its unique properties and potential biological activities make it a valuable compound for further study and development.
Propriétés
IUPAC Name |
dibutyl-bis(ethenyl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9.2C2H3.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H,2H2; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKSUTHTFIDTNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(C=C)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-[1-(3-Amino-4-chlorophenyl)-2,2-dichlorovinyl]-2-chlorophenyl}amine](/img/structure/B3152215.png)
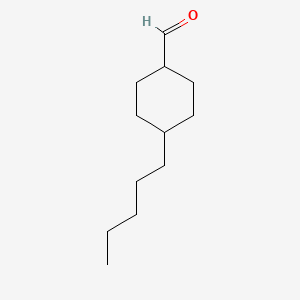
![Methyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B3152233.png)
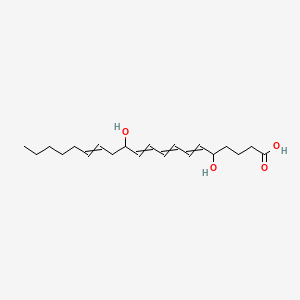
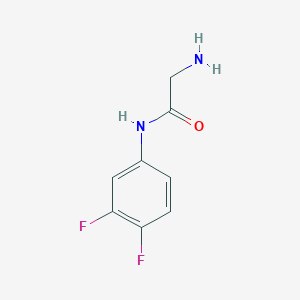
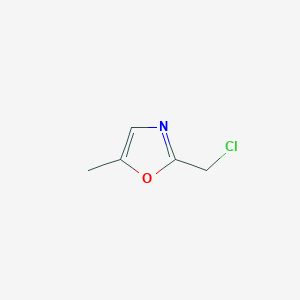

![1-[3-(2-Methoxy-ethoxy)-phenyl]-ethanone](/img/structure/B3152269.png)


![(2E)-3-[4-(5-Propylpyridin-2-YL)phenyl]acrylic acid](/img/structure/B3152280.png)
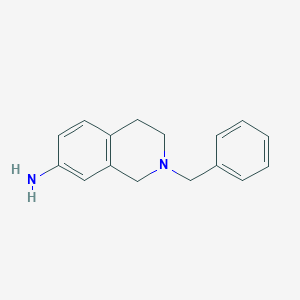
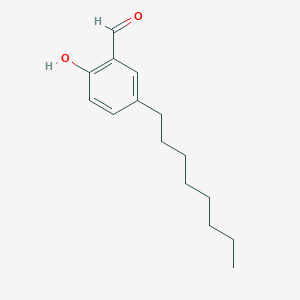
amine](/img/structure/B3152305.png)
